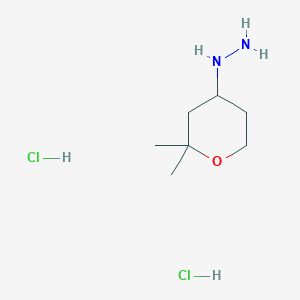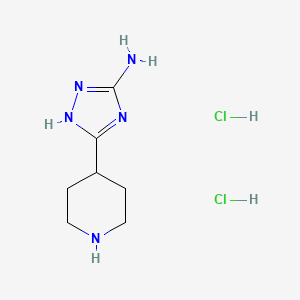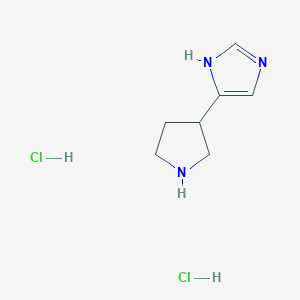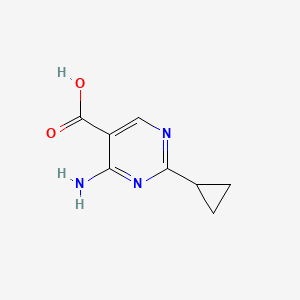
4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid
Overview
Description
4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid (ACPC) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological research, and lab experiments. ACPC is a cyclic compound containing two nitrogen atoms and a carboxyl group, which makes it a valuable tool for chemical and biological research.
Scientific Research Applications
Synthesis and Modification
4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid and its derivatives play a significant role in the synthesis and modification of various organic compounds. For instance:
Synthesis of α-Aminophosphonates
Derivatives of 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole are synthesized through a three-component condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde. This process, promoted by phosphomolybdic acid, efficiently produces α-aminophosphonates, highlighting the compound's utility in constructing phosphonate derivatives (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Ring Transformation for Functionalized 4-Aminopyridines
The compound participates in ring transformations leading to functionalized 4-aminopyridines, showcasing its versatility in structural modifications of heterocyclic compounds (N. Nishiwaki, T. Nishimoto, M. Tamura, & M. Ariga, 2006).
Synthesis of Triazole-based Scaffolds
5-Amino-1,2,3-triazole-4-carboxylic acid, related to the compound of interest, serves as a precursor for triazole-based scaffolds, useful in creating biologically active compounds and peptidomimetics (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, & M. Taddei, 2015).
Chemical Properties and Reactivity
The compound's chemical structure contributes to various reactions, leading to the creation of diverse molecular architectures:
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Reactions involving 6-aminopyrimidines demonstrate the compound's role in synthesizing pyridopyrimidines, highlighting its contribution to the development of compounds with potential antioxidant properties (J. Quiroga, P. Romo, A. Ortíz, J. H. Isaza, B. Insuasty, R. Abonía, M. Nogueras, & J. Cobo, 2016).
Formation of Hydrogen-bonded Structures
The interaction of the compound with other chemical entities like salicylic acids leads to the formation of complex hydrogen-bonded structures, signifying its role in creating diverse molecular frameworks (R. Montis & M. Hursthouse, 2012).
Biological Activity
While the focus is on non-drug-related applications, it's worth noting that derivatives of the compound are explored for their biological activity, indicating its potential in various scientific domains:
Herbicidal and Fungicidal Activity
Derivatives of cyclopropanecarboxylic acid, related to the compound, demonstrate herbicidal and fungicidal activities, suggesting its potential in agricultural applications (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).
Heterocyclic Compound Synthesis
The compound is involved in multicomponent heterocyclizations, leading to the synthesis of triazolopyrimidines, further emphasizing its significance in the development of heterocyclic chemistry (E. S. Gladkov, Katerina A. Gura, Svetlana M. Sirko, S. Desenko, U. Groth, & V. A. Chebanov, 2012).
properties
IUPAC Name |
4-amino-2-cyclopropylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-5(8(12)13)3-10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWDPBARXUJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-cyclopropylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)

![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)


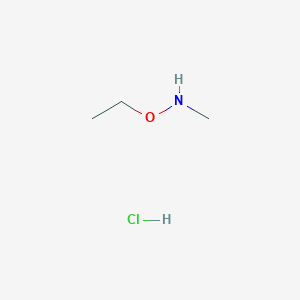

![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
